Nicergoline N-Oxide
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Overview
Description
Nicergoline N-Oxide is a derivative of Nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. Nicergoline itself is known for treating cerebrovascular disorders and improving cognitive function in conditions like dementia . This compound retains many of these properties but has distinct chemical and pharmacological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicergoline N-Oxide can be synthesized through the oxidation of Nicergoline. Common oxidizing agents used for this transformation include hydrogen peroxide and peracids like meta-chloroperoxybenzoic acid (m-CPBA) . The reaction typically involves dissolving Nicergoline in an appropriate solvent such as methanol or acetic acid, followed by the gradual addition of the oxidizing agent under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These reactors, combined with oxidizing agents like hydrogen peroxide, offer a safer and more efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Nicergoline N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the N-oxide functional group .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Nicergoline, as well as substituted compounds where the N-oxide group has been replaced by other functional groups .
Scientific Research Applications
Nicergoline N-Oxide has a wide range of applications in scientific research:
Mechanism of Action
Nicergoline N-Oxide exerts its effects primarily through the inhibition of postsynaptic alpha-1 adrenoceptors on vascular smooth muscle . This inhibition leads to vasodilation, increased blood flow, and improved oxygen and glucose utilization in the brain . Additionally, this compound may interact with other molecular targets, including serotonin and dopamine receptors, contributing to its neuroprotective and cognitive-enhancing effects .
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Another ergot alkaloid with vasoconstrictive properties.
Dihydroergotamine: Used for the treatment of migraines, similar in structure to Nicergoline.
Bromocriptine: An ergot derivative used to treat Parkinson’s disease and hyperprolactinemia.
Uniqueness
Nicergoline N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and pharmacological properties. Unlike other ergot derivatives, this compound is primarily used for its vasodilatory and cognitive-enhancing effects, making it particularly valuable in the treatment of cerebrovascular disorders .
Properties
Molecular Formula |
C24H26BrN3O4 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-7-oxido-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-7-ium-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O4/c1-27-12-17-8-21-24(31-3,19-5-4-6-20(27)22(17)19)9-15(13-28(21,2)30)14-32-23(29)16-7-18(25)11-26-10-16/h4-7,10-12,15,21H,8-9,13-14H2,1-3H3/t15-,21-,24+,28?/m1/s1 |
InChI Key |
KNXLWIZDJBXHMM-YAUGFBMQSA-N |
Isomeric SMILES |
CN1C=C2C[C@@H]3[C@](C[C@H](C[N+]3(C)[O-])COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
Canonical SMILES |
CN1C=C2CC3C(CC(C[N+]3(C)[O-])COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
Origin of Product |
United States |
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